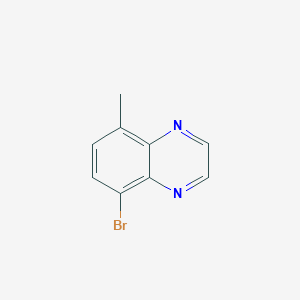

5-Bromo-8-methylquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

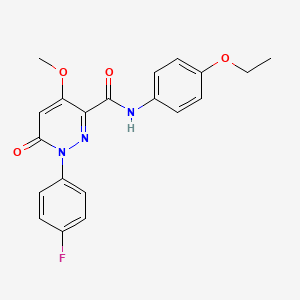

5-Bromo-8-methylquinoxaline is a chemical compound with the CAS Number: 1360599-43-4 . It has a molecular weight of 223.07 and is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-8-methylquinoxaline involves the reaction of 5-methylquinoxaline with 1-bromopyrrolidine-2,5-dione in acetonitrile (CH3CN) at 60 °C .Molecular Structure Analysis

The InChI code for 5-Bromo-8-methylquinoxaline is1S/C9H7BrN2/c1-6-2-3-7 (10)9-8 (6)11-4-5-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Bromo-8-methylquinoxaline is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique

Synthesis and Reactivity in Heterocyclic Chemistry

5-Bromo-8-methylquinoxaline and its derivatives have been extensively studied in the field of heterocyclic chemistry. For example, Blache et al. (1995) explored the synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines, revealing the potential of these compounds in the creation of diverse heterocyclic structures (Blache et al., 1995). Additionally, Elassar (2006) investigated the novel synthesis of dihydroquinoxalinylpyridazine derivatives, further highlighting the chemical versatility of quinoxaline derivatives (Elassar, 2006).

Antimicrobial and Anticorrosive Properties

Quinoxaline derivatives also exhibit significant antimicrobial properties. Singh et al. (2010) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in medical applications (Singh et al., 2010). Rbaa et al. (2020) also synthesized novel 8-hydroxyquinoline derivatives, including bromoquinoxaline-related compounds, assessing their effectiveness as acid corrosion inhibitors for mild steel, thus showing their potential in industrial applications (Rbaa et al., 2020).

Biological and Medical Research

In biological and medical research, compounds like 5-bromo-2′-deoxyuridine (a related compound) are used for studying cell turnover and differentiation. Schneider and d’Adda di Fagagna (2012) demonstrated that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, indicating the usefulness of such compounds in understanding cellular processes (Schneider & d’Adda di Fagagna, 2012). Similarly, Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU-labeling experiments, enhancing the quantitative understanding of cell turnover kinetics (Bonhoeffer et al., 2000).

Applications in Photocleavage and Antioxidant Activity

5-Bromo-8-methylquinoxaline derivatives show potential in DNA photocleavage. Zhang et al. (2016) discovered that certain Ru(II) complexes with quinoxaline derivatives can effectively cleave DNA upon light irradiation, opening new avenues for applications in biology and medicine (Zhang et al., 2016). Naik et al. (2014) synthesized compounds with 8-hydroxyquinoline structures, including bromoquinoxaline moieties, and evaluated their antioxidant, antibacterial, and antihypertensive activities, indicating their potential in pharmacological research (Naik et al., 2014).

Safety and Hazards

Orientations Futures

While specific future directions for 5-Bromo-8-methylquinoxaline are not available, the field of quinoxaline research is quite active. For instance, there is ongoing research into the development of diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications . This suggests that there may be potential future developments involving 5-Bromo-8-methylquinoxaline.

Propriétés

IUPAC Name |

5-bromo-8-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHKKOSICBRFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-methylquinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2657705.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2657711.png)

![ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657712.png)